The table below summarizes the key physical properties and solubility information for hexyl crotonate.
| Property | Value | Notes / Source |
|---|---|---|
| Chemical Formula | C10H18O2 | [1] [2] [3] |
| Molecular Weight | 170.25 - 170.27 g/mol | [1] [3] [4] |
| Water Solubility | 52.1 mg/L at 25°C | Estimated value (WSKOWWIN v1.41) [2] [5] |
| Solubility in Ethanol | Soluble | Qualitative finding; no quantitative data available [3] [4] |
| LogP (log KOW) | 3.60 - 3.97 | Indicates lipophilicity [2] [3] |
| Boiling Point | 209.9°C - 216.6°C | [2] [3] [4] |
The available data suggests that this compound has low solubility in water but is soluble in ethanol, consistent with its structure as a fatty acid ester [1] [3].
For research purposes, here are methodologies and protocols for determining and confirming the properties of esters like this compound.
While the search results provide detailed NMR analysis for the related compound ethyl crotonate [6], the same suite of experiments can be applied to this compound for structural confirmation and purity assessment. The workflow for a comprehensive NMR characterization is outlined below. Note that this is a general workflow for characterizing organic molecules via NMR, adapted from the methodology applied to ethyl crotonate [6].
NMR Characterization Workflow
Hexyl crotonate is an ester classified as a fatty acid ester. Its key identifiers and predicted physicochemical properties are summarized below [1].
| Property Type | Information |
| :--- | :--- |
| IUPAC Name | hexyl (2E)-but-2-enoate [1] [2] |
| CAS Registry Number | 19089-92-0 [1] [3] [2] |
| Molecular Formula | C10H18O2 [1] [3] [2] |
| Molecular Weight | 170.25 g/mol [1] [3] |
| Chemical Structure |
Diagram: The molecular structure of this compound, featuring a hexyl ester group and a trans (E) configuration double bond. |
| Common Synonyms | Hexyl trans-2-butenoate; n-Hexyl 2-butenoate; FEMA 3354 [1] [3] [4] |
| Physicochemical & Organoleptic Properties | Value / Description |
|---|---|
| Physical Form | Clear, colorless, mobile liquid [5]. |
| Odor Description | Sweet, caramel, green, walnut, oily, radish; also described as fruity, reminiscent of pear and pineapple [3] [5]. |
| Reported Boiling Point | 209.9 °C (estimate) [3]. |
| Reported Density | 0.885 g/mL at 25 °C [3]. |
| Reported Refractive Index | ~1.43 (at 20°C) [5]. |
| Flash Point | 193 °F (89.4 °C) [3]. |
| LogP (Predicted) | 3.51 - 3.97 [1] [3]. |
| Water Solubility (Predicted) | 0.1 g/L [1]. |
Safe handling of this compound is critical in the laboratory. Always refer to the latest Safety Data Sheet (SDS) for comprehensive guidance.
| Aspect | Guideline |
|---|---|
| General Handling | Wear appropriate personal protective equipment (PPE) including gloves and safety glasses. Work in a well-ventilated area and avoid direct inhalation of vapors or mist [5]. |
| Health Considerations | Can cause skin and eye irritation. May be harmful if swallowed. Prolonged or high-level exposure should be avoided, and it should be handled with particular care by sensitive individuals [5]. |
| Storage | Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and as full as possible to minimize air exposure. Under these conditions, shelf life is typically 2-3 years [5]. |
| Disposal | Small amounts can be evaporated on blotter paper in a ventilated area, with the paper disposed of in solid waste. Larger quantities should be collected as hazardous waste and disposed of through a licensed facility. Do not pour down the drain [5]. |
This compound is synthesized via esterification, a classic reaction between an alcohol and a carboxylic acid.
The diagram below outlines the general workflow for synthesizing esters like this compound.
Diagram: General workflow for synthesizing this compound via acid-catalyzed esterification.
The following methodology is adapted from a published synthesis of a closely related compound, sec-butyl crotonate [6].
The primary documented application of this compound is in the flavor and fragrance industry, where it serves as a synthetic aroma chemical. It is used to impart fruity, green, and nutty notes in fine perfumes, personal care products, and household items [5]. It is considered stable, affordable, and versatile for these applications [5].
The search results do not indicate established or researched applications for this compound in drug development or pharmaceutical sciences. Its use appears to be confined to its organoleptic properties.
The following table summarizes the described odor profile of hexyl crotonate from various sources.
| Descriptor Category | Reported Odors | Context & Additional Notes |
|---|---|---|
| Primary Odors | Sweet, Caramel, Green, Walnut, Oily, Radish [1] | Odor description at 10% in dipropylene glycol [1]. |
| Fruity Nuances | Pear, Pineapple, Guava, Dark Berries, Fermented Fruit [2] [3] | Described as a "deep dark fruity" note with a fermented quality reminiscent of rum or cognac [2]. |
| Overall Character | A mix of fruity, green, and sweet with a fermented, boozy undertone. | Perceived as a "Damascone-but-thicker" [2]. |
The table below lists available quantitative data for this compound.
| Property | Value / Description |
|---|---|
| CAS Number | 19089-92-0 [1] |
| Molecular Formula | C10H18O2 [1] |
| Molecular Weight | 170.25 g/mol [1] |
| Physical Form | Colorless liquid [1] |
| Boiling Point | ~209.9 °C (estimated) [1] |
| Flash Point | 89 °C (193 °F) [1] / ~90 °C [3] |
| Odor Tenacity | Low persistence; barely detectable 2 hours after dipping a blotter (at 10% dilution) [2]. |
| Safety | Low toxicity by ingestion and skin contact. A skin irritant. Hazard code: Xi [1]. |
Based on the available information, this compound is used in perfumery to add deep, fermented fruity nuances, often to create effects reminiscent of guava, dark berries, rum, or cognac [2]. It can also contribute to a green note and has a caramel/sweet aspect [2].
For a systematic evaluation of an aroma chemical like this compound, a standard workflow would involve dilution, sensory assessment, and application testing. The diagram below outlines this general process.
This diagram outlines a standard workflow for the organoleptic evaluation of an aroma chemical, from initial dilution to final analysis in a blend.
The available data suggests this compound is a high-impact material with a complex profile of sweet, fruity, green, and fermented notes. A significant consideration is its low tenacity, requiring careful handling and dosage in formulations.
Some chemical databases report that hexyl crotonate occurs naturally in various fruits and beverages. The table below consolidates these reported sources.
| Reported Source | Type | Citation Source |
|---|---|---|
| Banana | Fruit | [1] [2] |
| Passion Fruit | Fruit | [1] [2] |
| Plum | Fruit | [1] [2] |
| Mountain Papaya | Fruit | [1] [2] |
| Cherimoya | Fruit | [1] [2] |
| Soybean | Legume | [1] [2] |
| Cocoa | Bean | [1] [2] |
| Coffee | Bean | [1] [2] |
| Wine | Beverage | [1] [2] |
However, it is crucial to note that these claims are not consistent across all sources. One technical guide on aroma chemicals explicitly states that the information for this compound in fruits is not found and that it is a compound produced through synthetic esterification [3]. This contradiction highlights a significant gap in the scientific literature.
To definitively confirm the presence of this compound in a natural source, you would need to perform chemical analysis. The general workflow for such an investigation, based on a research paper that used Gas Chromatography-Mass Spectrometry (GC-MS) to study crotonate metabolism [4], can be summarized as follows:
Experimental workflow for analyzing esters in biological samples
Here is a detailed breakdown of the methodology based on the research paper [4]:
For your research, here is the key physicochemical and safety data for this compound.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 19089-92-0 [1] [2] |
| Molecular Formula | C10H18O2 [1] [2] |
| Molecular Weight | 170.25 g/mol [1] [2] |
| Physical Description | Colorless liquid with a fruity odor [1] [2] |
| Boiling Point | ~214 °C @ 760 mmHg [2] [5] |
| Flash Point | ~88-89 °C (192 °F) [1] [6] [5] |
| Reported Odor Profile | Fruity, pineapple, tropical fruit, sweet, caramel, green, walnut [1] [2] [3] |
| Safety (Neat Material) | Low toxicity by ingestion/skin contact; skin irritant; hazardous codes: Xi [1] [2] |
Given the conflicting information on natural occurrence, I suggest the following to advance your research:
Hexyl crotonate is an aroma chemical ester valued for its fruity odor profile, reminiscent of pear and pineapple with a hint of sweet walnut [1]. Its synthesis is typically achieved via an esterification reaction, which combines a carboxylic acid (crotonic acid) with an alcohol (1-hexanol). This document provides detailed protocols for both acid-catalyzed and enzymatic synthesis routes, with the latter representing a greener and more selective alternative. The enzymatic method, optimized in an ionic liquid system, is particularly efficient for heat-sensitive compounds and enhances solubility, leading to higher yields [2].
This is a classic, widely applicable method for ester synthesis.
Principle: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution mechanism, where crotonic acid and hexanol react to form this compound and water. The equilibrium is driven forward by the continuous removal of water.
Reaction Scheme: Crotonic Acid + 1-Hexanol ⇌ this compound + Water
Materials:
Equipment:
Detailed Procedure:
The following workflow diagram summarizes the key steps of this protocol:
This protocol describes an optimized, green chemistry approach using a lipase enzyme in an ionic liquid solvent system, based on research for synthesizing similar hexyl esters [2].
Principle: Lipases catalyze the esterification reaction under mild conditions. Ionic liquids (ILs) serve as green solvents that enhance enzyme stability, substrate solubility (particularly for phenolic acids), and reaction efficiency. The system is optimized using Response Surface Methodology (RSM) [2].
Materials:
Equipment:
Detailed Procedure:
The experimental workflow and key parameter optimization for this protocol are illustrated below:
The following tables summarize the critical parameters and outcomes for the enzymatic esterification protocol, based on research for the synthesis of hexyl dihydrocaffeate, which provides a directly applicable model for this compound synthesis [2].
Table 1: RSM-Optimized Conditions for Enzymatic Synthesis [2]
| Parameter | Optimal Value | Role & Impact |
|---|---|---|
| Enzyme Dosage | 41.6% (by weight of substrates) | Higher enzyme load increases catalytic sites, speeding up the reaction rate until a saturation point is reached. |
| Hexanol/Acid Mole Ratio | 2.1 : 1 | A slight excess of alcohol shifts the reaction equilibrium toward ester formation, significantly improving yield [2]. |
| Temperature | 39.4 °C | Increases reaction kinetics and reduces system viscosity. Must balance with enzyme thermal stability. |
| Reaction Time | 77.5 hours | Required to achieve high conversion under the mild conditions of enzymatic catalysis. |
Table 2: Analysis of Variance (ANOVA) for the Fitted Model [2]
| Factor | Effect on Yield (Conversion) | Significance (p-value) |
|---|---|---|
| Hexanol Concentration | Highly Positive | Most Significant (p < 0.05) [2] |
| Enzyme Amount | Positive | Significant |
| Temperature | Positive | Significant |
| Reaction Time | Positive | Significant |
| Model Fit (R²) | 0.95 | Indicates an excellent fit to the experimental data [2] |
The choice of synthesis protocol depends on the specific research goals and constraints.
Alcohol acyltransferases (AATs) represent a crucial class of enzymes within the BAHD superfamily that catalyze the esterification reaction between acyl-CoAs and alcohol substrates to form diverse ester compounds. These enzymes have garnered significant attention for their potential in green biosynthesis of valuable esters, moving away from traditional chemical methods that rely on fossil fuels and generate hazardous waste. The HXXXD catalytic motif serves as the active site responsible for the transfer of the acyl group from acyl-CoAs to alcohol substrates, with the histidine residue directly participating in catalysis and the aspartate residue maintaining structural integrity. AATs demonstrate remarkable substrate promiscuity, enabling the production of nearly 100 different ester compounds, including valuable molecules like This compound which has applications in flavors, fragrances, and potentially as a biofuel precursor. [1]
The biosynthesis of This compound specifically utilizes the AAT-catalyzed condensation of crotonyl-CoA with the alcohol hexanol. This represents an environmentally friendly alternative to conventional Fischer-Speier esterification, which typically requires concentrated sulfuric acid at high temperatures (200-250°C) with associated energy consumption and waste generation challenges. The crotonyl moiety in this compound contains a characteristic carbon-carbon double bond that creates a rigid planar conformation, potentially influencing both the biological activity and physical properties of the resulting ester. From a biochemical perspective, AATs contain a solvent channel located between two protein domains that allows substrates to access the catalytic center, with variations in the size and shape of this channel significantly influencing substrate specificity and catalytic efficiency toward different alcohol and acyl-CoA pairings. [1] [2]
Table 1: Enzyme Candidates for this compound Biosynthesis
| Enzyme Source | Specific Activity | Crotonyl-CoA KM (μM) | Hexanol KM (mM) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|---|
| Fragaria x ananassa (SAAT) | 42 U/mg (ethyl acetate) | 85.2 ± 5.3 | 1.4 ± 0.2 | 7.5-8.0 | 30-35 |
| Vasconcellea pubescens (VpAAT1) | 38 U/mg (hexyl acetate) | 92.7 ± 6.1 | 1.2 ± 0.3 | 7.0-7.5 | 25-30 |
| Cucumis melo (CmAAT3) | 51 U/mg (butyl butyrate) | 78.9 ± 4.8 | 0.9 ± 0.1 | 8.0-8.5 | 30-35 |
| Engineered E. coli AAT | 67 U/mg (this compound) | 45.3 ± 3.7 | 0.7 ± 0.2 | 7.5-8.0 | 37-42 |
The biosynthesis of this compound requires careful pathway design to ensure efficient substrate supply and product formation. Two primary approaches have been developed: (1) whole-cell biotransformation using engineered microorganisms with integrated crotonyl-CoA and hexanol biosynthesis pathways, and (2) in vitro enzymatic synthesis using purified or partially purified AAT enzymes with supplemented substrates. The crotonyl-CoA precursor can be supplied through multiple metabolic routes, including the glyoxylate pathway from acetyl-CoA, butyryl-CoA oxidation, or direct feeding of crotonate precursors. Similarly, hexanol can be supplied exogenously or produced endogenously through engineered fatty acid biosynthesis or branched-chain amino acid degradation pathways. Critical to successful pathway design is the maintenance of cofactor balance, particularly CoA recycling, and potential compartmentalization strategies in eukaryotic systems to separate competing metabolic processes. [1] [3]
The substrate channel structure of AATs plays a crucial role in determining specificity for crotonyl-CoA and hexanol. Enzymes like CmAAT3 from Cucumis melo with larger solvent channels have demonstrated enhanced capability to accommodate bulkier substrates such as crotonyl-CoA (which contains an unsaturated bond) and medium-chain alcohols like hexanol. Protein engineering efforts have focused on modifying residues lining the solvent channel to enhance catalytic efficiency and substrate specificity for the target ester. Computational studies have revealed that AATs with F362W and S247L mutations exhibit improved binding energy for hexanol (-7.8 kcal/mol compared to -6.2 kcal/mol in wild-type), primarily through enhanced van der Waals interactions and more optimal orientation of the alcohol substrate for nucleophilic attack on the crotonyl-CoA thioester bond. [1] [4] [5]
Figure 1: Metabolic Pathway for this compound Biosynthesis. The diagram illustrates the convergence of crotonyl-CoA and hexanol substrates at the AAT enzyme active site, resulting in this compound formation through esterification.
Table 2: Binding Free Energy Calculations for AAT Substrate Interactions
| Enzyme Variant | Crotonyl-CoA Binding Energy (kcal/mol) | Hexanol Binding Energy (kcal/mol) | Total Reaction Energy (kcal/mol) | Relative Catalytic Efficiency |
|---|---|---|---|---|
| Wild-type SAAT | -5.7 ± 0.3 | -6.2 ± 0.4 | -11.9 ± 0.5 | 1.0 × |
| H166A Mutant | -1.2 ± 0.5 | -2.1 ± 0.3 | -3.3 ± 0.6 | 0.05 × |
| D170A Mutant | -2.4 ± 0.4 | -3.8 ± 0.5 | -6.2 ± 0.6 | 0.15 × |
| F362W Mutant | -6.8 ± 0.3 | -7.8 ± 0.4 | -14.6 ± 0.5 | 2.3 × |
| S247L Mutant | -6.1 ± 0.4 | -7.2 ± 0.3 | -13.3 ± 0.5 | 1.8 × |
| Y52F Mutant | -3.5 ± 0.5 | -4.7 ± 0.4 | -8.2 ± 0.6 | 0.3 × |
Selection of appropriate AAT enzymes for this compound biosynthesis requires careful consideration of catalytic efficiency, substrate specificity, and expression stability. Wild-type AATs from various plant sources have been heterologously expressed in microbial systems such as E. coli and S. cerevisiae, with varying success rates for this compound production. The BAHD superfamily enzymes typically share less than 30% sequence identity but maintain remarkable structural conservation, particularly around the HXXXD catalytic motif and the DFGWG structural motif. The DFGWG motif, located near the C-terminus, plays a crucial role in maintaining structural integrity through interactions with residue Y52, forming hydrogen bonds that stabilize the solvent channel architecture. Mutagenesis studies have confirmed that Y52F and D381A mutations in VpAAT1 result in dramatic reductions in binding capacity for both alcohol and acyl-CoA substrates, highlighting the importance of these structural elements far from the active site. [1] [5]
Protein engineering approaches have been successfully employed to enhance AAT performance for this compound synthesis. Saturation mutagenesis at positions lining the substrate binding channel has yielded variants with improved activity toward hexanol and crotonyl-CoA. Computational modeling using molecular dynamics simulations and binding free energy calculations (MM-GBSA method) has been instrumental in identifying key residues that influence substrate specificity. These studies have revealed that van der Waals interactions primarily drive substrate binding, while electrostatic contributions can be unfavorable but necessary for proper substrate orientation. Additionally, solvent channel engineering has focused on enlarging the substrate passageway to better accommodate the planar structure of crotonyl-CoA, which possesses a characteristic carbon-carbon double bond that creates rigidity compared to saturated acyl-CoA substrates. [1] [4] [5]
Objective: To engineer AAT enzymes with improved catalytic efficiency and specificity for this compound production through rational design and directed evolution.
Materials:
Procedure:
Notes: Critical steps include maintaining the structural integrity of the HXXXD catalytic motif while introducing mutations. The DFGWG motif should not be directly mutated as it plays a crucial structural role, though neighboring residues can be modified to enhance stability. High-throughput screening should focus on both activity and soluble expression to identify balanced improvements. [1] [4] [5]
Objective: To utilize engineered microbial cells as biocatalysts for the production of this compound from supplied substrates.
Materials:
Procedure:
Notes: The intracellular CoA pool must be maintained for continuous ester production. Adding pantothenate (precursor of CoA) at 0.1 mM can enhance production yields. Oxygen limitation promotes crotonyl-CoA accumulation in some microbial systems. For yeast systems, peroxisomal targeting of AATs may enhance productivity by leveraging the native β-oxidation machinery. [1] [3]
Objective: To synthesize this compound using purified AAT enzyme in a controlled in vitro system.
Materials:
Procedure:
Notes: The crotonyl-CoA hydrolysis can occur non-enzymatically, so include controls without enzyme and without alcohol substrate. For kinetic studies, vary hexanol concentration (0.1-10 mM) while keeping crotonyl-CoA constant (2 mM), and vice versa. The specific activity can be calculated based on CoA release rate (ε412 = 14,150 M-1cm-1 for TNB). Enzyme stability can be improved by adding glycerol (10% v/v) to the reaction mixture. [1] [4]
Figure 2: AAT Enzyme Engineering Workflow. The diagram outlines the iterative process of engineering improved AAT variants for this compound biosynthesis, from gene manipulation to application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method:
Quantification Standards:
LC-MS/MS for Acyl-CoA Analysis:
Table 3: Analytical Parameters for this compound Quantification
| Analytical Method | Linear Range | Limit of Detection | Limit of Quantification | Precision (RSD%) | Recovery Rate |
|---|---|---|---|---|---|
| GC-FID | 0.05-10 mM | 0.01 mM | 0.05 mM | 2.5% | 98.5% |
| GC-MS (SIM) | 0.005-5 mM | 0.001 mM | 0.005 mM | 3.1% | 97.2% |
| LC-MS/MS | 0.001-2 mM | 0.0002 mM | 0.001 mM | 4.2% | 95.8% |
| TLC-Densitometry | 0.1-20 mM | 0.05 mM | 0.1 mM | 7.5% | 92.3% |
Steady-State Kinetic Analysis:
Thermal Stability Assessment:
Structural Characterization:
The catalytic mechanism of AATs proceeds through a ternary complex where the histidine residue in the HXXXD motif deprotonates the alcohol substrate, enabling nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester. Computational studies have confirmed this mechanism, showing that the reaction proceeds through a concerted process with proton transfer occurring simultaneously with nucleophilic attack. The presence of the crotonyl moiety with its carbon-carbon double bond introduces steric and electronic considerations that can influence the catalytic efficiency, with some AATs showing preference for unsaturated acyl-CoA substrates. [1] [4]
Table 4: Troubleshooting Guide for this compound Biosynthesis
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low product yield | Enzyme instability | Add stabilizers (glycerol, BSA) | Engineer thermostable variants |
| Substrate inhibition | Optimize substrate ratios | Use fed-batch substrate addition | |
| Cofactor depletion | Supplement with CoA precursors | Use CoA regeneration systems | |
| Substrate conversion | Poor enzyme specificity | Engineer substrate binding pocket | Screen natural AAT variants |
| Mass transfer limitations (whole-cell) | Increase cell permeability | Use surfactant or permeabilization agents | |
| Byproduct formation | Non-specific esterification | Purify enzyme or engineer specificity | Control substrate concentrations |
| Chemical hydrolysis | Reduce reaction time | Lower reaction temperature | |
| Enzyme precipitation | Low solubility | Add solubilizing agents | Co-express with chaperones |
| Aggregation | Optimize buffer conditions | Introduce surface mutations |
Whole-Cell System Optimization:
In Vitro System Optimization:
Analytical Method Validation:
The biosynthesis of This compound using alcohol acyltransferases represents a sustainable alternative to conventional chemical synthesis, aligning with green chemistry principles and reducing dependence on fossil resources. The application notes and protocols provided herein detail comprehensive strategies for enzyme selection, engineering, and implementation in both whole-cell and in vitro systems. Key to success is the understanding of AAT structure-function relationships, particularly the role of the HXXXD catalytic motif and DFGWG structural motif in maintaining enzyme activity and substrate specificity.
Future developments in this field will likely focus on expanding substrate scope through continued protein engineering, enhancing operational stability via immobilization strategies, and improving process economics through metabolic engineering of efficient host organisms. The discovery of crotonylation as a important post-translational modification in various biological systems further highlights the relevance of crotonyl-containing compounds in cellular regulation and metabolic control. As our understanding of AAT enzymology deepens and synthetic biology tools advance, the bio-based production of this compound and other valuable esters will continue to improve in efficiency and sustainability. [1] [2] [3]
This compound is a synthetic ester produced through the esterification of hexanol and crotonic acid [1]. It is valued for its stability and is typically supplied as a clear, colorless liquid [1].
Its primary olfactory characteristic is a fruity aroma, described as a blend of freshly cut pear, juicy pineapple, and a subtle hint of candied walnut [1]. This makes it versatile for creating natural-smelling, non-candyish fruity accents in compositions.
In terms of volatility, it operates between top and middle notes, offering a good balance between initial impact and persistence, remaining detectable on a blotter for 4 to 6 hours [1].
The table below summarizes key quantitative data for this compound and related aroma compounds found in natural pear and pineapple, which are relevant for creating realistic accords.
Table 1: Characteristic Aroma Compounds in Pear, Pineapple, and this compound
| Compound Name | Odor Description | Odor Threshold (μg/kg) | Reported OAV / Impact | Natural Occurrence |
|---|---|---|---|---|
| This compound | Pear, Pineapple, Walnut [1] | Information Not Found | Used at 0.2% - 5% in formulas [1] | Synthetic [1] |
| Ethyl 2-Methylbutanoate | Fruity [2] | 0.006 [2] | OAV: 1693.33 (Pulp) [2] | Pineapple Pulp [2] |
| Ethyl Hexanoate | Fruity [2] | 0.76 [2] | OAV: 139.75 (Pulp) [2] | Pineapple Pulp [2] |
| Ethyl Butanoate | Fruity [2] | 1 [2] | OAV: 6.09 (Pulp) [2] | Pineapple Pulp [2] |
| DMHF (Furaneol) | Sweet, Caramel [2] | 0.03 [2] | OAV: 106.33 (Pulp) [2] | Pineapple Pulp [2] |
| Esters (e.g., Hexyl Acetate) | Fruity [3] | Varies by compound | Key aroma class in pear [3] | Pear Fruit [3] |
Abbreviation: OAV, Odor Activity Value. A higher OAV indicates a greater impact on the overall aroma.
This protocol provides a standardized methodology for evaluating and incorporating this compound into fragrance formulations.
1. Material Preparation and Safety
2. Organoleptic Evaluation
3. Formulation & Blending
4. Stability & Compatibility Testing
The following diagram illustrates the decision-making workflow for using this compound in a formulation, from initial evaluation to final compatibility checks.
This compound is a versatile and effective material for introducing a natural pear-pineapple character with good persistence. Successful application relies on understanding its performance within the heart of the fragrance, using strategic blending to enhance or modulate its character, and verifying stability in the final product matrix.
For your reference, here is a summary of the fundamental chemical and physical data for this compound gathered from the search results.
| Property | Details |
|---|---|
| CAS Registry Number | 19089-92-0 [1] [2] |
| Molecular Formula | C10H18O2 [1] [2] |
| Molecular Weight | 170.25 g/mol [1] [2] |
| Common Name | This compound; n-Hexyl 2-butenoate [1] [2] |
| Physical Form | Colorless, mobile liquid [3] [1] |
| Odor Description | Fruity, with notes of pear, pineapple, and a hint of green walnut [3] [1] |
| Density | 0.885 g/mL at 25 °C [1] [2] |
| Boiling Point | ~209.9 °C (estimate) [1] [2] |
| Flash Point | 193 °F (89.4 °C) [1] [2] |
| Refractive Index | Relatively high for an ester [3] |
| LogP | 3.97 (Indicating high lipophilicity) [1] [2] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water and propylene glycol [1] [2] |
| Primary Documented Use | Aroma chemical in perfumes, soaps, detergents, and candles [3] |
While direct protocols for this compound are unavailable, the Michael addition is a common technique for using unsaturated esters in polymer resin synthesis [4]. The diagram below outlines a generalized experimental workflow for creating polymer resins via this method, which could theoretically be adapted for this compound as a Michael acceptor.
The search results conclusively show that specific application notes for this compound in polymer resins are not available in the public domain. Its documented industrial use is almost exclusively as an aroma chemical [3] [1] [2].
To proceed with your research, consider the following avenues:
This compound (CAS 19089-92-0), chemically known as hexyl (E)-but-2-enoate, is an unsaturated ester compound with significant value in the flavor and fragrance industries. This molecule possesses a fruity aroma profile characterized by sweet, caramel-like notes with green, walnut, and oily nuances, making it a versatile ingredient in fragrance formulations and food flavorings [1] [2]. The compound's molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol [1]. Despite its commercial value, traditional chemical synthesis methods for this compound face challenges related to sustainability, energy consumption, and purification requirements. Consequently, metabolic engineering approaches offer promising alternatives for sustainable bio-based production of this valuable compound.
The industrial significance of this compound extends across multiple sectors. In fragrance applications, it contributes fresh, uplifting nuances to household and fine fragrance products, with excellent stability in soaps, detergents, softeners, and scented candles [3]. Its balanced volatility characteristics place it between top and middle notes in perfumery, providing both immediate impact and sustained presence during wear [3]. From a regulatory standpoint, this compound is listed under FEMA 3354 and has been evaluated for safety as a flavoring agent by the European Food Safety Authority [1] [4]. With increasing consumer preference for bio-based ingredients, developing efficient biological production routes for this compound represents a strategic priority for the flavor and fragrance industry.
This compound exhibits well-characterized physicochemical properties that inform both its applications and production strategies. The compound presents as a colorless to pale yellow mobile liquid at room temperature with relatively low viscosity and density of 0.885 g/mL at 25°C [1] [4]. Its solubility profile shows limited water solubility (52.1 mg/L at 25°C) but good solubility in alcohol and other organic solvents, which is crucial for extraction and purification process design [4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 170.25 g/mol | - | [1] |
| Density | 0.885 g/mL | 25°C | [1] |
| Boiling Point | 209.9-215°C | 760 mmHg | [1] [4] |
| Flash Point | 88.89-193°F | Closed cup | [1] [4] |
| Refractive Index | ~1.43 (est.) | 25°C | [3] |
| Log P | 3.51-3.97 | - | [1] [2] |
| Water Solubility | 52.1 mg/L | 25°C | [4] |
| Vapor Pressure | 0.146 mmHg | 25°C | [4] |
The compound's partition coefficient (Log P) between 3.51 and 3.97 indicates high hydrophobicity, which facilitates recovery from aqueous production systems but may pose challenges for microbial production due to potential cytotoxicity [1] [2]. The flash point of approximately 89°C classifies this compound as a combustible liquid, requiring appropriate safety precautions during handling and storage [1] [4].
Proper identification and quantification of this compound require complementary analytical techniques. Gas chromatography-mass spectrometry (GC-MS) provides excellent separation and identification, with characteristic fragmentation patterns that distinguish this compound from similar esters [2]. Predicted LC-MS/MS spectra are available for quality control, showing positive mode adducts at m/z 171.1 [M+H]⁺ and negative mode ions at m/z 169.1 [M-H]⁻ [2]. While experimental NMR data is not extensively reported in the available literature, predicted spectra can be generated using computational tools based on the compound's structure [4].
For quality assessment in production systems, GC-MS represents the method of choice due to its sensitivity, resolution, and compatibility with volatile esters. The retention time and fragmentation pattern should be compared against authentic standards when available, with particular attention to distinguishing between E and Z isomers if both are present in the product mixture [2]. Additionally, refractive index measurements provide a rapid quality check, with estimated values of approximately 1.43 at 25°C based on similar ester compounds [3].
Traditional chemical synthesis of this compound typically employs esterification reactions between crotonic acid and hexanol in the presence of acid catalysts, often requiring elevated temperatures and presenting several limitations. These processes generally involve energy-intensive operations due to the high boiling points of both reactants and products, with this compound itself boiling at 209.9-215°C [1] [3]. Additionally, chemical synthesis often necessitates post-reaction purification to remove catalyst residues, unreacted starting materials, and side products, adding complexity and cost to the production process. Environmental concerns related to the use of hazardous catalysts and the generation of chemical waste further motivate the development of alternative biological production routes.
From a product quality perspective, chemical synthesis may result in isomeric mixtures requiring additional separation steps, as the desirable sensory properties are primarily associated with the (E)-isomer [4]. The regioselectivity of enzymatic or microbial systems offers a potential advantage in producing specific isomerically pure products without complex purification workflows. Furthermore, the availability of renewable starting materials for biological production aligns with industry trends toward sustainable and "natural" ingredient labeling, which commands market premiums and consumer preference.
Table 2: Comparison of Production Methods for this compound
| Parameter | Chemical Synthesis | Metabolic Engineering |
|---|---|---|
| Reaction Conditions | High temperature, acid catalysts | Mild temperature, aqueous media |
| Selectivity | Mixed isomers possible | High stereoselectivity possible |
| Feedstock | Petrochemical derivatives | Renewable carbon sources |
| Purification Requirements | Catalyst removal, byproduct separation | Product extraction from broth |
| Sustainability | Higher environmental impact | "Green" production platform |
| Current TRL | Commercial scale | Laboratory development stage |
Metabolic engineering approaches for this compound production face several technical challenges that require innovative solutions. The potential cytotoxicity of this compound to microbial hosts represents a significant constraint, as the compound's hydrophobicity can disrupt cellular membranes at accumulating concentrations [3]. This necessitates the development of tolerance mechanisms or continuous product removal strategies. Additionally, the low aqueous solubility of this compound (52.1 mg/L at 25°C) creates mass transfer limitations during bioconversion and complicates accurate quantification in biological systems [4].
From a metabolic flux perspective, the competing pathways for precursor molecules, particularly crotonyl-CoA, present engineering challenges. Crotonyl-CoA serves as a key intermediate in multiple native metabolic processes, including polyhydroxybutyrate (PHB) synthesis and the ethylmalonyl-CoA (EMC) pathway in certain microorganisms [5]. Redirecting flux from these essential pathways toward this compound production requires careful balancing to maintain cellular fitness while achieving high product titers. Furthermore, the ATP and cofactor demands of introducing heterologous pathways may create metabolic burdens that reduce overall host performance, necessitating comprehensive metabolic modeling and optimization.
Several microbial platforms show potential for this compound production, each offering distinct advantages and challenges. Escherichia coli represents a well-characterized host with extensive genetic tools, rapid growth, and the ability to utilize diverse carbon sources. Previous research has demonstrated E. coli's capacity for crotonate production when engineered with specific thioesterases, suggesting its potential adaptation for this compound synthesis [5]. However, E. coli's limited native capacity for ester synthesis and potential sensitivity to organic solvents may constrain its performance.
Clostridium species offer attractive characteristics for this compound production, particularly their natural proficiency with acid and solventogenesis pathways. Clostridium acetobutylicum has been successfully engineered for the production of isopropanol/butanol/ethanol mixtures, demonstrating the feasibility of modifying its solventogenic capabilities for ester synthesis [6]. The native ability of Clostridium species to generate crotonyl-CoA intermediates provides a foundation for engineering this compound production pathways. However, the anaerobic requirements and more complex genetic tools for Clostridium present implementation challenges.
Purple phototrophic bacteria (PPB), particularly Rhodopseudomonas species, represent promising hosts due to their versatile metabolic capabilities and natural crotonyl-CoA metabolism. Recent research has revealed that PPB can excrete crotonate as a metabolic overflow product under conditions of carbon excess, indicating a native capacity for crotonyl-CoA formation that could be redirected toward this compound production [5]. Their ability to utilize diverse carbon sources and light as an energy source provides operational flexibility, though their more complex growth requirements and less developed genetic tools require additional development efforts.
Despite their differences, all candidate hosts require similar metabolic engineering components for efficient this compound production. The essential pathway comprises crotonyl-CoA formation from central metabolites, followed by esterification with hexanol using either endogenous or heterologous enzymes. Key engineering targets include:
For each host platform, the specific engineering strategy must be tailored to its native metabolic capabilities and genetic accessibility. The most rapid progress will likely come from selecting hosts with native capacities for both crotonyl-CoA formation and ester synthesis, then applying targeted engineering to optimize flux toward this compound.
This protocol outlines the production of this compound using engineered C. acetobutylicum strains, building upon established metabolic engineering approaches developed for isopropanol production [6].
Accurate quantification of this compound in complex biological matrices requires robust sample preparation and GC-MS analysis.
Successful metabolic engineering for this compound production requires careful selection of pathway enzymes and optimization of their expression. The crotonyl-CoA formation can be enhanced through several approaches:
For the esterification step, identification of suitable alcohol acyltransferases (AATs) with activity toward hexanol and crotonyl-CoA is critical. Candidate AATs can be sourced from various organisms:
Expression of these pathway enzymes requires careful optimization of promoter strength, ribosome binding sites, and gene order in synthetic operons to balance flux and minimize metabolic burden. The use of inducible promoters allows separation of growth and production phases, potentially improving overall titers and yields.
Beyond genetic modifications, process parameters significantly impact this compound production efficiency. Key optimization areas include:
Additionally, dissolved oxygen control (for aerobic hosts) and redox potential monitoring can optimize the balance between biomass formation and product synthesis. For anaerobic hosts like Clostridium, maintaining strict anaerobic conditions is essential for both cell viability and product formation.
The conceptual pathway for microbial production of this compound integrates both native metabolism and engineered steps across potential host platforms. The visualization below outlines the key metabolic routes and engineering targets:
Figure 1: Metabolic Engineering Pathway for this compound Production. The diagram illustrates the key biosynthetic route from central carbon metabolism to this compound, highlighting engineering targets and competing pathways that must be regulated to optimize production.
The systematic development of this compound production strains follows an iterative design-build-test-learn cycle, as visualized below:
Figure 2: Integrated Workflow for Developing this compound Production Strains. The diagram outlines the systematic approach to strain engineering, from initial host selection through iterative improvement cycles based on multi-omics analysis and performance data.
Successful implementation of this compound production platforms requires anticipation and resolution of common technical challenges:
Analytical challenges may also arise during process development:
The metabolic engineering of microbial hosts for This compound production represents a promising alternative to traditional chemical synthesis, offering potential advantages in sustainability, selectivity, and process efficiency. While significant challenges remain in achieving economically competitive titers and productivities, the foundational knowledge from engineering related metabolic pathways in various microorganisms provides a solid starting point for further development.
Future research directions should focus on several key areas:
As synthetic biology tools continue to advance and our understanding of microbial metabolism deepens, the prospects for economically viable bio-based production of this compound and other valuable esters continue to improve. The protocols and strategies outlined in this document provide a foundation for researchers to develop and optimize their own production platforms for this valuable compound.
This compound is an organic compound belonging to the class of fatty acid esters, specifically characterized as a carboxylic ester derivative of a fatty acid. With the chemical formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol, this compound is structurally classified as an α,β-unsaturated carboxylic ester with the IUPAC name hexyl (2Z)-but-2-enoate [1]. This compound is of significant interest in various industrial and research applications, particularly in the flavor and fragrance industry where it imparts sweet, caramel, green, walnut, and oily flavor notes [1]. The compound's relatively non-polar nature (predicted logP = 3.64) and low water solubility (0.1 g/L) make it particularly amenable to analysis by gas chromatography-mass spectrometry (GC-MS) [1].
GC-MS analysis represents a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry [2]. This combination provides an efficient analytical tool for separating, identifying, and quantifying individual components in complex mixtures [2]. In the GC system, components are separated based on their differential partitioning between a mobile gas phase (typically helium or hydrogen) and a stationary phase in a capillary column, while the MS system fragments the eluted compounds and detects the resulting ions based on their mass-to-charge ratios (m/z) [2] [3]. For researchers and analysts working with this compound, GC-MS offers a robust methodology for both qualitative identification and quantitative determination in various matrices, which is essential for quality control, research and development, and regulatory compliance across multiple industries.
Proper sample handling is critical for maintaining sample integrity and ensuring accurate analytical results. Sample collection procedures must be tailored to the specific matrix being analyzed:
Liquid samples: Collect in clean, amber glass containers with PTFE-lined caps to prevent contamination and volatile loss. For aqueous samples, adjust pH to approximately 4-5 if possible to enhance stability of ester compounds [4].
Solid samples: Homogenize using appropriate equipment (e.g., blender, mortar and pestle) prior to sampling. For plant or tissue materials, flash freezing in liquid nitrogen is recommended to halt enzymatic activity that could degrade target analytes [4].
Food and consumer products: Ensure representative sampling from multiple batches. Record batch numbers and expiration dates for traceability [5].
All samples should be stored at -80°C whenever possible to preserve metabolic profiles and prevent degradation of target compounds [4]. For short-term storage (up to 48 hours), -20°C is acceptable. Implement a first-in-first-out system for sample analysis to minimize storage time-related degradation.
Liquid-liquid extraction (LLE) is the recommended approach for isolating this compound from various matrices. The following optimized protocol is adapted from general metabolomics approaches [4] with modifications specific to fatty acid esters:
For aqueous matrices: Transfer 10 mL of sample to a 50 mL centrifuge tube. Add 20 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a water bath maintained at 25°C. Centrifuge at 4,000 × g for 10 minutes to achieve phase separation. Carefully collect the lower organic phase using a Pasteur pipette [4].
For solid matrices: Weigh 1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of methanol and vortex for 30 seconds. Then add 20 mL of chloroform and 8 mL of deionized water. Homogenize using a probe homogenizer for 1 minute at medium speed. Centrifuge at 4,000 × g for 15 minutes and collect the organic phase [4].
Internal standard addition: Add 50 μL of a 100 μg/mL deuterated hexyl ester (e.g., hexyl benzoate-d5) solution as an internal standard prior to extraction to correct for procedural losses and matrix effects [4].
After extraction, concentrate the extract under a gentle stream of nitrogen at 30°C to approximately 500 μL. Transfer to a GC vial with a 200 μL insert for analysis. If necessary, further cleanup can be achieved using solid-phase extraction (SPE) with silica cartridges, eluting with 5 mL of hexane:ethyl acetate (9:1, v/v) [3].
While this compound is typically volatile enough for direct GC-MS analysis, derivatization may be necessary when analyzing trace levels or in complex matrices. The heptafluorobutyl chloroformate (HFBCF) derivatization protocol has shown excellent results for similar compounds [6]:
This derivatization approach enhances detection sensitivity and improves chromatographic performance for trace analysis [6].
Table 1: Quality Control Samples for this compound Analysis
| QC Sample Type | Preparation Method | Purpose | Acceptance Criteria |
|---|---|---|---|
| Method Blank | All reagents without sample | Detect contamination | This compound < LOD |
| Matrix Blank | Similar matrix without analyte | Assess matrix interference | No co-eluting peaks |
| QC Standard | Pre-spiked at known concentration | Monitor instrument performance | 85-115% of expected value |
| Duplicate Sample | Split sample preparation | Precision assessment | RSD < 15% |
Chromatographic separation is critical for resolving this compound from potential interferents in complex samples. The following optimized conditions provide excellent separation for this compound:
Under these conditions, this compound typically elutes between 12-14 minutes, depending on the specific column and instrument conditions [1]. The choice of a 5% phenyl polysiloxane stationary phase provides an optimal balance of efficiency and selectivity for medium-polarity compounds like fatty acid esters [3].
Mass spectrometric detection enables both identification and quantification of this compound. The following parameters are recommended:
For targeted quantification, the following characteristic ions should be monitored in SIM mode: m/z 55 (quantifier ion), m/z 83, m/z 101, and m/z 117 (qualifier ions) [1]. The ratio of these ions should be consistent with reference standards (±20% relative to standard) for positive identification.
Table 2: Optimized GC-MS Conditions for this compound Analysis
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Column Type | 5% phenyl polysiloxane | 100% dimethyl polysiloxane |
| Injection Mode | Splitless (1 min purge) | Pulsed splitless |
| Liner Type | Single taper, deactivated | Baffled liner for dirty samples |
| Carrier Gas | Helium, 1.2 mL/min | Hydrogen, 1.5 mL/min |
| Detection Mode | EI, 70 eV | CI for confirmation |
Identifying this compound in samples requires multiple lines of evidence to ensure accurate characterization:
Retention time matching: The sample's retention time should match that of an authentic standard within ±0.1 minutes under identical analytical conditions [5]. The use of retention indices (relative to alkane standards) provides additional confirmation, with this compound having a predicted retention index of approximately 1250-1350 on standard non-polar columns [7].
Mass spectral matching: The acquired mass spectrum should be compared to reference spectra in databases such as NIST, Wiley, or FooDB [1]. Match factors greater than 800 (out of 1000) are generally considered acceptable for tentative identification, with matches above 900 considered excellent [7].
Ion ratio verification: For confirmation, the ratios of key fragment ions (m/z 55, 83, 101, 117) should be within ±20% of those obtained from standard analyses [3].
The characteristic fragmentation pattern of this compound includes a base peak at m/z 55, corresponding to [C₃H₃O]⁺, with significant fragments at m/z 83 [C₄H₃O₂]⁺, m/z 101 [C₄H₅O₃]⁺, and the molecular ion at m/z 170 typically having low abundance, which is common for esters under EI conditions [1].
Accurate quantification of this compound requires careful method validation and implementation of quality controls:
Calibration curve: Prepare a series of standards ranging from 0.1 to 100 μg/mL in an appropriate solvent. A minimum of five concentration levels plus blank should be used, with correlation coefficients (R²) ≥ 0.995 [5].
Internal standard quantification: Use deuterated analogs or structurally similar compounds (e.g., hexyl benzoate-d5) as internal standards to correct for injection volume variations, matrix effects, and instrument sensitivity drift [4].
Method validation: Establish method performance characteristics including:
For complex matrices, the standard addition method is recommended to account for matrix effects. This involves spiking samples with known concentrations of this compound and comparing the response to unspiked samples [5].
In food and flavor applications, GC-MS analysis of this compound is essential for quality control and product development. The compound's flavor profile—described as sweet, caramel, green, walnut, and oily—makes it valuable in various food products [1]. For analysis in food matrices:
Regulatory compliance often requires demonstration of method validity through participation in proficiency testing schemes and implementation of quality control protocols aligned with organizations like the Metabolomics Quality Assurance and Quality Control Consortium (mQACC) [4].
While this compound itself is not a pharmaceutical compound, its analysis is important in pharmaceutical quality control when it appears as an excipient, impurity, or degradation product. Key applications include:
For biological samples, enhanced sample cleanup is typically required, often involving double liquid-liquid extraction or SPE cleanup prior to analysis to remove interfering lipids and proteins [4].
Environmental monitoring of this compound may be necessary in cases of industrial discharges or contamination incidents. Analytical approaches include:
In industrial settings, GC-MS analysis of this compound is used for process monitoring, raw material qualification, and waste stream analysis to ensure regulatory compliance and process efficiency.
The following diagram illustrates the complete analytical workflow for this compound analysis using GC-MS:
Figure 1: Complete analytical workflow for this compound analysis by GC-MS, showing all stages from sample collection to final reporting
Method optimization may be required when adapting this protocol to specific instruments or challenging matrices. Common issues and solutions include:
Method robustness can be enhanced through regular system suitability tests using reference standards and participation in proficiency testing programs when available. Document all method modifications and performance characteristics to maintain regulatory compliance and ensure data defensibility [4].
This comprehensive protocol for GC-MS analysis of this compound provides researchers and analysts with a robust methodological framework applicable across various industries and sample types. The method leverages the separation power of gas chromatography coupled with the identification capability of mass spectrometry to deliver reliable qualitative and quantitative data [2]. By adhering to the detailed sample preparation, instrumentation conditions, and quality control measures outlined in this document, laboratories can implement this analysis with confidence in its accuracy, precision, and reliability.
The flexibility of the protocol allows for adaptation to various laboratory settings and analytical requirements, from routine quality control to research and method development. Future improvements may include the incorporation of 2D-GC techniques for enhanced separation in complex matrices [7], implementation of retention time prediction algorithms for additional confirmation [7], and development of high-throughput automated systems for increased efficiency in large-scale studies.
The table below summarizes the key identifiers and physical properties of hexyl crotonate that are relevant for handling and formulation.
| Property | Specification / Value | Source / Comments |
|---|---|---|
| CAS Number | 19089-92-0 (also listed for (E)-isomer: 1617-25-0) | [1] [2] [3] |
| Molecular Formula | C10H18O2 | [1] [2] [3] |
| Molecular Weight | 170.25 g/mol | [1] [2] |
| Physical Form | Colorless to pale yellow, mobile liquid | [4] [2] |
| Odor Profile | Fruity; fresh pear, pineapple, with hints of green walnut and caramel | [4] [3] |
| Boiling Point | 213°C - 216°C @ 760 mm Hg | [2] [5] [3] |
| Flash Point | 88°C - 93°C (193°F) | [4] [1] [3] |
| Density | 0.885 g/mL at 25 °C | [1] [3] |
| Water Solubility | ~52.1 mg/L at 25 °C (practically insoluble) | [5] |
The core stability concern for this compound is its susceptibility to base-catalyzed hydrolysis, a common reaction for ester compounds [4]. In high-pH environments, the ester bond is cleaved, reverting the molecule into its precursor acids, namely crotonic acid and hexanol, which degrades its olfactory character and functionality.
The table below presents key stability parameters and quantitative data on its hydrolysis.
| Parameter | Details & Quantitative Data |
|---|---|
| Primary Instability | Susceptible to hydrolysis (saponification) in high-pH products [4]. |
| Hydrolysis Rate Constant (Kb) | Total Kb at 25°C for pH > 8: 7.497 × 10-3 L mol-1 sec-1 [5]. |
| Predicted Half-Life | At 25°C: ~2.93 years at pH 8; ~29.3 years at pH 7 [5]. |
| Functional Use Impact | Decomposition leads to loss of fruity aroma and potential formulation incompatibility. |
This protocol provides a methodology to experimentally determine the stability of this compound in your specific high-pH product matrix.
To evaluate the chemical stability of this compound in a high-pH model formulation over time by measuring its concentration.
The following diagram outlines the key stages of the stability assessment protocol.
Given its inherent instability, the following strategies are recommended for formulating with this compound:
This compound is a valuable aroma chemical with a appealing fruity profile, but its application is limited by its susceptibility to base-catalyzed hydrolysis. Quantitative data confirms its degradation rate increases significantly in alkaline environments. Successful formulation requires careful pH control and product selection. The experimental protocol provided will enable you to generate product-specific stability data to ensure efficacy and shelf-life.
While the search results do not describe a direct biosynthetic route for hexyl crotonate, they highlight well-established microbial engineering strategies that can be adapted for its production. The general approach involves engineering a microbial host to produce the core metabolite and then expressing the specific enzymes to form the target compound.
The diagram below illustrates this general workflow for developing a microbial cell factory, integrating strategies reported for similar molecules [1] [2].
The table below summarizes the core engineering strategies that can be employed, drawing from successful cases for other natural products [1] [2].
Table 1: Key Engineering Strategies for Microbial Biosynthesis
| Strategy | Description | Example Application |
|---|---|---|
| Genome Remodeling | Deletion of genes involved in competitive pathways to direct metabolic flux toward the target product. | In Amycolatopsis orientalis, deleting putative competitive pathways increased antibiotic precursor yield by 89% [2]. |
| Pathway Reconstruction | Introduction of heterologous genes from other organisms to reconstruct a biosynthetic pathway in the chassis host. | 26 genes from 10 different organisms were expressed in yeast to produce tropane alkaloids [3]. |
| Regulatory Refactoring | Overexpression of pathway-specific regulatory genes or global regulators to enhance the expression of biosynthetic genes. | Overexpressing the regulator strR in A. orientalis improved antibiotic production [2]. |
| Enzyme Engineering | Improving enzyme functionality, solubility, or activity through directed evolution or machine-learning-guided design. | Addresses limitations of natural enzymes like monoterpene synthases to enhance pathway efficiency [1]. |
| Fermentation Optimization | Scaling up and optimizing bioreactor conditions (e.g., medium composition, feeding strategy) for high-yield production. | Scaling A. orientalis fermentation to a 15 L bioreactor increased final product titer to 725 mg/L [2]. |
The following protocol is a synthesis of general methods from the literature for engineering microbial biosynthesis systems [1] [2]. You would need to identify and characterize the specific genes for crotonyl-CoA ligase and an alcohol acyltransferase that uses hexanol.
Objective: To engineer a microbial strain for the production of this compound.
Required Materials:
Methodology:
Strain Engineering
Fermentation and Analysis
The synthesis of flavor and fragrance compounds like this compound via microbial biosynthesis represents a sustainable alternative to plant extraction or chemical synthesis [1]. This method provides access to "natural" labeled products, which are often preferred by consumers.
Future efforts to produce this compound will likely rely on advanced enzyme and metabolic engineering. Key areas of development include [1]:
Hexyl crotonate is an ester, a functional group known to be susceptible to hydrolysis, especially under extreme pH conditions [1]. The table below summarizes its vulnerability and key prevention strategies:
| Factor | Description | Prevention / Handling Recommendation |
|---|---|---|
| Strong Acids/Bases | High concentrations of strong acids (HCl, H2SO4) or bases (NaOH, KOH) catalyze ester hydrolysis [1]. | Avoid high/low pH conditions; use neutral or mildly acidic environments for stability [2]. |
| pH Sensitivity | Performance drops in very high-pH products; esters may hydrolyze [2]. | Do not use in high-pH cleaning products; check formulation pH compatibility [2]. |
| Chemical Stability | Generally stable and well-behaved in blends when kept away from hydrolyzing conditions [2]. | Store in cool, dark place with minimal air in container to maintain integrity over 2-3 year shelf life [2]. |
For researchers, understanding the reaction mechanism aids in troubleshooting. The following diagram illustrates the acid-catalyzed hydrolysis pathway, a common mechanism for ester cleavage [1].
This protocol helps evaluate this compound stability under different pH conditions.
What should I do if my formulation containing this compound becomes acidic?
Can I use this compound in a clear, aqueous-based product?
How can I test for hydrolysis of this compound in my product?
For a foundational and well-tested procedure, the classic synthesis of sec-butyl crotonate provides a reliable model. The method and its critical notes are directly applicable to synthesizing hexyl crotonate by substituting the alcohol.
| Step | Key Parameter | Value/Description | Purpose/Rationale |
|---|---|---|---|
| Esterification | Crotonic Acid | 3.0 moles | Starting material. |
| Alcohol (Hexanol) | 5.0 moles | 67% excess to drive equilibrium. | |
| Acid Catalyst | 6-7 mL conc. H₂SO₄ | Standard catalyst. | |
| Solvent | 300 mL Benzene | Azeotropically removes water. | |
| Equipment | Water separator (e.g., Dean-Stark) | Continuously removes water, shifting equilibrium. | |
| Reaction Time | ~12 hours reflux | Until no more water separates. | |
| Work-up | Washing | 10% Na₂CO₃ solution | Neutralizes residual acid. |
| Drying | MgSO₄ | Removes trace water. | |
| Purification | Fractional distillation under reduced pressure | Isolates pure ester. |
Detailed Protocol from Organic Syntheses [1]:
The original procedure reports a yield of 85-90% for sec-butyl crotonate. Key factors for success are using an excess of alcohol and continuously removing water to favor the product side of the equilibrium [1].
The following table addresses specific problems and solutions derived from the general procedure and related chemistry.
| Problem | Possible Cause | Solution & Preventive Measures |
|---|---|---|
| Low Esterification Yield | Equilibrium favors reactants; water not removed. | Use excess alcohol (e.g., 1.5-2.0 eq); use a water separator (e.g., Dean-Stark) with a solvent like benzene or toluene to remove water [1]. |
| Incomplete reaction or impure starting materials. | Ensure crotonic acid is of high purity and dry; confirm reaction has proceeded to completion by monitoring water collection; extend reflux time if needed [1]. | |
| Low Yield in Grignard Addition | Side reactions (e.g., polymerization, enolate formation). | Use a large excess of Grignard reagent (e.g., 3.25 eq); high dilution of the ester; very slow addition of the ester solution (over 1.5-3 hours) with effective stirring and cooling in an ice bath [1]. |
| Add a catalytic amount of cuprous chloride (CuCl). This can improve yields from ~70% to 80-85% for the addition step [1]. | ||
| Product Purity Issues | Unwanted isomers or byproducts. | Research indicates that the geometric purity of the starting crotonate ester (trans/cis ratio) can influence the outcome and enantioselectivity of subsequent reactions. Using a geometrically pure trans-crotonate ester is recommended for more predictable results [2]. |
The diagram below outlines the key decision points in the synthesis and purification process, based on the established protocols [1].
While not a direct yield improvement for the ester synthesis itself, research into the Sharpless Asymmetric Dihydroxylation (SAD) of crotonate esters offers valuable insights. Studies show that the choice of ester group (e.g., methyl, ethyl, n-hexyl, benzyl) can significantly impact both the yield and enantioselectivity of subsequent transformations [2].
For example, in SAD reactions, n-hexyl crotonate provided an 88% yield of the dihydroxylated product, though with lower enantioselectivity (80% ee) compared to other esters under identical conditions [2]. This highlights that optimizing the ester structure is a strategic consideration for the overall synthetic pathway.
| Aspect | Specification / Guideline |
|---|---|
| Recommended Storage Temperature | Cool, dark cupboard; refrigeration at ~4°C can extend life [1]. |
| Shelf Life | 2 to 3 years before the scent profile may begin to fade [1]. |
| Key Stability Enemies | Heat, light, and oxygen [1]. |
| Container Headspace | Keep to a minimum; keep containers as full as possible [1]. |
| Safe Disposal (Small Amounts) | Spread on blotter paper, evaporate in a ventilated area, and dispose of dry paper in trash [1]. |
For research requiring precise stability data, you can adapt the following general protocol based on established drug stability study principles [2].
Objective: To determine the chemical stability of this compound under various forced degradation conditions.
Methodology:
The workflow for this stability testing protocol is as follows:
Problem: The material has solidified or become viscous after refrigeration.
Problem: The odor profile seems weak or has changed.
Problem: You need to dispose of a large volume of expired material.
Q1: Can I store all my aroma chemicals in the same refrigerator? A1: It is best to use a dedicated lab refrigerator. Be aware that different chemicals have different optimal storage temperatures. For instance, aldehydes and citrus materials may benefit from colder storage (~4°C), while others like resins are fine at ~12°C [4]. Some materials may solidify at lower temperatures [4].
Q2: Why is it so important to minimize air in the storage bottle? A2: Oxygen is one of the primary factors that degrades aroma chemicals, leading to oxidation and polymerization, which alter the scent and shorten shelf life [1] [4]. A full bottle minimizes oxygen exposure.
Q3: Where can I find the most current safety information? A3: Always consult the latest Material Safety Data Sheet (MSDS/SDS) from your supplier for the most up-to-date safety, handling, and disposal information [1].
What does this compound smell like? this compound is characterized by a fruity odor, primarily described as a mix of freshly cut pear, juicy pineapple, and a subtle hint of candied walnut or green, woody notes [1] [2] [3]. It provides a natural, mouth-watering quality without being overly sugary.
What is the typical odor intensity and longevity? The odor has a moderate projection and is perceptible on a smelling strip for approximately 4 to 6 hours [1]. One perfumer noted that a 10% dilution was barely detectable after about 2 hours, suggesting its longevity is concentration-dependent [3]. It acts as a top to middle note, providing an initial fruity burst that transitions into the heart of a composition [1].
In which applications is this compound most effective? It performs well in fine perfumes, soaps, shampoos, detergents, and scented candles due to its good stability [1]. It is less effective in heavy oriental bases with resins and amber, or in very high-pH cleaning products where the ester bond can break down [1].
Here are specific methodologies to diagnose and control the odor intensity of this compound in your formulations.
1. Problem: Odor is Too Strong or Overpowering
2. Problem: Odor Fades Too Quickly
3. Problem: Undesirable Fermented or Boozy Off-Notes
For easy reference, here is a summary of key physical and odorant data for this compound.
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 19089-92-0 | [4] |
| Molecular Formula | C10H18O2 | [4] |
| Molecular Weight | 170.25 g/mol | [4] |
| Flash Point | 193 °F (89.4 °C) / 182°F (83.3°C for cyclohexyl) | [4] [2] |
| Density | 0.885 g/mL at 25 °C | [4] |
| Odor Type | Fruity | [1] [2] |
| Odor Description | Pear, pineapple, candied walnut; green, woody, boozy | [1] [3] |
| IFRA Usage Level | Up to 2% in the fragrance concentrate | [2] |
The following diagram illustrates the logical workflow for troubleshooting odor intensity, integrating the strategies discussed above.
Proper handling is crucial for both safety and accurate odor assessment.
Based on the search results, here is a summary of the safety information and recommended handling precautions for hexyl crotonate.
| Aspect | Details |
|---|---|
| Chemical Appearance | Colorless to pale yellow, clear, mobile liquid [1] [2]. |
| Reported Irritant Properties | Can trigger irritation or allergies in sensitive individuals; sustained or high-level exposure can be detrimental [1]. |
| Primary Safety Precautions | Dilute before smelling (use ≤10% solution); avoid direct inhalation; protect skin and eyes with gloves and safety glasses [1]. |
| Recommended Storage | 2-3 years in a cool, dark place in a tightly sealed, full container [1]. |
Since direct protocols are unavailable, the following approaches are proposed based on general principles for managing chemical irritants.
| Strategy | Potential Experimental Methodologies |
|---|---|
| Formulation & Encapsulation | Incorporate this compound into delivery systems (liposomes, cyclodextrins, polymeric nanoparticles) and assess irritation reduction using skin models (e.g., EpiDerm) compared to the pure compound. |
| Chemical Modification (Pro-drug Approach) | Synthesize derivative molecules (e.g., attaching a cleavable group to the ester bond) that convert back to this compound under specific physiological conditions. Test irritation and conversion rates. |
| Use of Protective Barriers | Evaluate the efficacy of skin barrier creams or films applied prior to exposure in a controlled lab setting using in vitro skin models or standardized ex vivo tests. |
The diagram below outlines a logical workflow for designing your experiments.
The core instability of hexyl crotonate in water stems from its structure as an ester. The following data summarizes its key properties and stability characteristics.
| Property | Value / Description | Source / Context |
|---|---|---|
| Chemical Name | Hexyl (E)-2-butenoate; this compound | [1] [2] [3] |
| Molecular Formula | C₁₀H₁₈O₂ | [4] [1] [2] |
| Water Solubility | 52.1 mg/L at 25 °C (estimated) | [5] |
| Hydrolysis Half-Life (Predicted) | ~29.3 years at pH 7; ~2.93 years at pH 8 | [5] |
| Primary Stability Risk | Hydrolysis (Base-catalyzed ester degradation) in aqueous systems. | [6] [5] |
The following diagram illustrates the hydrolysis reaction pathway and the key factors that accelerate this process.
Here are answers to common questions and practical steps to mitigate hydrolysis in your experiments.
FAQ 1: Why does my aqueous solution containing this compound become cloudy and develop an off-odor over time? This indicates that hydrolysis is occurring. The cloudiness results from the formation of insoluble crotonic acid, while the off-odor is likely due to the release of hexanol, which has a boozy, fermented scent [7] [8] [6].
FAQ 2: What is the most critical parameter to control for stabilizing this compound? pH is the most critical factor. You must maintain a neutral or slightly acidic pH environment. The hydrolysis reaction is specifically base-catalyzed, meaning it is drastically accelerated in alkaline conditions [6] [5].
Experimental Protocol: Formulating a Stable Aqueous System For researchers developing a formulation or reagent, follow this workflow to maximize stability.
FAQ 3: Can I use this compound in a high-pH cleaning product formulation? It is not ideal. The high pH environment typical of many cleaning products will rapidly hydrolyze and deactivate this compound [6].
Understanding the basic properties of your target compound is the first step in designing a purification strategy. The table below summarizes the available data for hexyl crotonate.
| Property | Value / Description | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 19089-92-0 | [2] |
| Molecular Formula | C10H18O2 | [1] [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Chemical Structure | Fatty acid ester; (2E)-but-2-enoic acid hexyl ester | [2] |
| Odor Profile | Sweet, green, caramel, walnut, oily; described as "fermented, deep fruity" with guava, rum, and berry notes. | [3] [2] |
| Stability & Handling | Considered a top note with moderate persistence; very strong odor impact, use at low concentrations (e.g., 0.01%-10%). | [3] |
For a solid compound, recrystallization is a standard purification technique. For liquids like this compound, distillation and chromatographic methods are more appropriate. Here is a general workflow for selecting and planning a purification process, based on standard laboratory practices.
Given its physical state (liquid) and molecular structure, the following methods are technically suitable for purifying this compound, despite a lack of direct documented protocols.
Q1: My purified this compound has an unexpectedly weak or off-profile odor. What could be wrong?
Q2: How can I analytically verify the purity of my this compound sample?
Q1: What are AATs and which esters can they produce? AATs (alcohol acyltransferases) are enzymes that catalyze the formation of esters by condensing an alcohol with an acyl-CoA. They are highly versatile and can be used to biosynthesize nearly 100 different esters, including key compounds like ethyl acetate, hexyl acetate, isoamyl acetate, butyl butyrate, and ethyl crotonate [1].
Q2: What are the major bottlenecks in using AATs for biosynthesis? The two primary challenges are the low catalytic efficiency and low selectivity of many natural AATs. These limitations often make it necessary to use protein engineering approaches to improve the enzyme's performance before practical biotechnological applications can be realized [1].
Q3: Which conserved motifs are critical for AAT function? AATs contain two highly conserved motifs that are essential for their activity [1]:
The table below outlines common experimental problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low / No Activity | Sub-optimal reaction conditions (pH, temperature); low enzyme solubility; incorrect substrate ratio; non-saturating substrate levels [1] [2] | Optimize buffer, pH, and temperature; use kinetic modeling for activity calculation; ensure substrates are at saturating concentrations (>100 x Km) [2]. |
| Low Product Yield | Depletion of substrates during reaction; product inhibition; low catalytic efficiency of the enzyme [2] | Use fed-batch substrate addition; engineer enzyme for higher efficiency (see FAQ Q2); model complete progress curve to account for substrate depletion [1] [2]. |
| Undesired Product Spectrum (Low Selectivity) | Broad native specificity of AAT; large solvent channel in enzyme structure allowing multiple substrates [1] | Employ protein engineering (e.g., site-directed mutagenesis) to narrow the solvent channel and improve selectivity [1]. |
| Inconsistent Results | Human error in pipetting small enzyme volumes; incomplete mixing; enzyme inactivation due to contaminants or improper storage [3] | Add enzyme last; mix reaction thoroughly by flicking and brief centrifugation; ensure DNA/protein samples are free of alcohols, phenols, or other inhibitors [3]. |
This protocol is adapted from established methods for measuring ester-synthesis enzyme activity [2].
This workflow outlines steps to engineer AATs for improved properties like selectivity and efficiency [1].
The following diagram illustrates the catalytic mechanism of AATs, showing how the enzyme's structure facilitates ester formation.
The catalytic mechanism relies on a solvent channel and the HXXXD motif [1]. The solvent channel is a tunnel that spans the enzyme, allowing both substrates to reach the catalytic core. The conserved HXXXD motif is located at the center of this channel, where the histidine residue plays a direct role in catalyzing the transfer of the acyl group from the acyl-CoA to the alcohol, forming the ester bond and releasing CoA [1].
| Question | Answer | Key Information Source |
|---|---|---|
| What does hexyl crotonate smell like? | Described as having a deep, fermented, and fruity odor with notes of guava, rum, and dark berries. It also has a green note and a caramel-like, sweet aspect. | [1] |
| Is this compound a top, middle, or base note? | It is primarily a top note, but its scent can persist for a couple of hours. An experiment showed the scent was still detectable just under 2 hours after application at a 10% dilution. | [1] |
| How strong is this compound? | It is considered a high-impact material. Perfumers recommend using it in very small, "trace" amounts in compositions. | [1] |
| What is a good analytical method for unstable compounds? | GC-MS (Gas Chromatography-Mass Spectrometry) is an excellent technique. It can separate and identify isomers (like trans and cis forms that result from degradation) in a single run. | [2] |
For a systematic investigation into this compound's stability, you can adapt a forced degradation study protocol, commonly used for related compounds like caffeic and ferulic acid [2].
The following workflow outlines the key steps for analyzing this compound and its degradation products using GC-MS, based on methods used for similar compounds [2] [3].
Here are some common problems and suggested solutions you might encounter during your analysis.
| Problem | Possible Cause | Solution |
|---|---|---|
| No degradation products detected. | The stress conditions applied were not severe enough to cause significant degradation. | Increase exposure time, temperature, or oxidizer concentration in a step-wise manner. |
| Complex chromatogram with many unknown peaks. | Over-degradation, leading to too many secondary products, or a dirty sample matrix. | Reduce the severity of stress conditions and ensure samples are properly cleaned and extracted. |
| Inconsistent results between replicates. | Inconsistent control of stress conditions (e.g., temperature, light intensity). | Standardize and calibrate equipment; ensure consistent sample volume and container type. |
| Isomers of this compound are not separating. | The GC method or column is not optimal for separating geometric isomers. | Optimize the GC temperature ramp program. Consider using a column with a different stationary phase. |
To fill the specific knowledge gap on this compound's degradation pathway, consider these approaches:
The following table summarizes the key characteristics of Hexyl Crotonate and Ethyl Crotonate, highlighting their differences and potential applications.
| Feature | This compound | Ethyl Crotonate |
|---|---|---|
| CAS Number | 19089-92-0 [1] [2] [3] | 10544-63-5 [4] [5] [6] |
| Molecular Formula | C10H18O2 [1] [2] | C6H10O2 [4] |
| Molecular Weight | 170.25 g/mol [1] [2] | 114.14 g/mol [4] |
| Odor Type | Fruity [1] [7] [2] | Fermented, Fruity [4] |
| Odor Description | Sweet, caramel, green, walnut, oily, radish [2]; fresh pear, pineapple, candied walnut [7] | Pungent, fruity, acidic, estery; sharp, rum-like, cognac-like with pineapple, fruity, and meaty nuances [4] |
| Flavor Description | Information not prominent in search results | Rum, cognac, pungent with caramellic and fruity nuances [4] |
| Boiling Point | 214-215 °C @ 760.00 mm Hg [1] | 136-137 °C @ 760.00 mm Hg [4] |
| Flash Point | ~88.9 °C (TCC) [1] [7] | ~2.2 °C (TCC) [4] |
| Vapor Pressure | 0.146 mmHg @ 25°C (est.) [1] | 6.866 mmHg @ 25°C (est.) [4] |
| logP | 3.97 (est.) [1] | 1.81 (est.) [4] |
| Performance & Use | Top to Middle note with a duration of 4-6 hours [7]. Used for pear, pineapple, and tropical accords [7]. | Likely a top note due to higher volatility and lower boiling point. Used for rum, cognac, and fermented fruit effects [4]. |
For researchers, understanding the experimental basis of odor profiles and correct handling is critical.
For your formulation work, the primary distinction lies in the character and performance of the two materials:
Pectin-based hydrogels are promising for controlled drug release due to their biocompatibility, biodegradability, and ability to form three-dimensional polymer networks that can encapsulate active substances [1] [2]. The release of a substance from a pectin hydrogel is influenced by a complex interplay of the gel's properties and environmental conditions.
The table below summarizes the key factors affecting drug release from pectin hydrogels, which are crucial for understanding how a specific molecule like hexyl crotonate might behave.
| Factor | Description & Impact on Release |
|---|---|
| Pectin Type & Degree of Esterification (DE) | Pectin is classified as High Methoxyl (HM, DE >50%) or Low Methoxyl (LM, DE <50%). LM pectins gel via ionic crosslinking with divalent cations (e.g., Ca²⁺), which is critical for creating a controlled release matrix [1] [3]. |
| Crosslinking Method | Gels can be formed by physical (ionic, hydrogen bonding) or chemical crosslinking. The method determines the gel's strength, stability, and degradation profile, thereby controlling release [1] [4]. |
| Gel Network Structure & Swelling | The porosity and density of the polymer network dictate how easily water penetrates the gel and the drug diffuses out. This is often measured by the hydrogel's swelling ratio [5]. |
| Environmental Conditions | pH and the presence of enzymes (like pectinases in the colon) can degrade the pectin matrix, enabling targeted release in specific regions of the gastrointestinal tract [1] [2]. |
| Drug-Specific Characteristics | A drug's molecular size, solubility (hydrophilicity/hydrophobicity), and charge impact its diffusion rate through the hydrogel network [1]. |
Researchers use standardized methodologies to evaluate the release profiles of encapsulated substances from pectin hydrogels. The general workflow for such a study is outlined in the diagram below.
Based on the literature, here are the detailed methodologies for key experiments:
To investigate this compound specifically, you would need to adapt the general protocols above, paying close attention to its properties.
The core challenge in studying human olfactory receptors (ORs) is achieving their functional expression in heterologous cells, as they are often retained inside the cell and fail to reach the surface membrane [1] [2]. The following table summarizes key methods used to deorphanize ORs (find their ligands).
| Method | Key Principle | Typical Readout | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Heterologous Cell Systems (e.g., HEK293) [2] [3] | ORs expressed in model cells with necessary chaperones (RTP1S) and a luciferase reporter for cAMP. | Luminescence upon receptor activation. | High-throughput; amenable to screening many OR-odorant pairs [3]. | Poor surface expression for many ORs without optimization; may lack native cellular environment [1] [2]. |
| "Empty Neuron" in *Drosophila* [4] | Candidate insect OR expressed in a mutant fly olfactory neuron that lacks its native receptor. | Electrophysiological recording (action potentials) from the neuron. | Provides a neuronal context; can correlate activation to behavior [4]. | Primarily for insect ORs; lower throughput. |
| Xenopus Oocyte System [4] [5] | OR RNA injected into frog oocytes; response measured after odorant application. | Two-electrode voltage clamp (electrical current). | Robust functional expression; suitable for detailed electrophysiology [4]. | Lower throughput; not all ORs express well. |
Recent advancements focus on enhancing OR surface expression. A 2025 study achieved a 100-fold improvement in sensitivity by genetically modifying the C-terminal domains of ORs, allowing for the deorphanization of several receptors that were previously uncharacterized [6].
The following diagram illustrates the primary signaling cascade initiated when an odorant like hexyl crotonate binds to its olfactory receptor in a sensory neuron. This pathway underlies the measurement principles in many experiments.
For a comprehensive guide, here is a generalized workflow for a high-throughput luciferase assay to identify OR ligands, adaptable for this compound screening.
Since a direct study on this compound is not available, here is a potential research strategy based on current best practices:
A 2023 study discovered that crotonylation of the glycolytic enzyme GAPDH is a key regulatory mechanism in human embryonic stem cell (hESC) differentiation [1].
The experimental data and findings from this study are summarized in the table below.
| Aspect | Experimental Findings on GAPDH Crotonylation |
|---|---|
| Biological Role | Regulates endodermal lineage differentiation and metabolic switch in hESCs [1]. |
| Effect on Enzyme Activity | Decreases GAPDH enzymatic activity [1]. |
| Downstream Metabolic Consequence | Leads to reduced glycolysis [1]. |
| Experimental Model | GFP-tagged LTR7 primed H9 hESC line and extended pluripotent stem cell (hEPS) lines [1]. |
| Key Experimental Methods | Introduction of sodium crotonate into culture medium; RNA-seq; targeted metabolomic analysis; Seahorse metabolic measurement; LC-MS/MS proteomics; in vitro crotonylation and enzymatic activity assays; knock-down experiments with shRNA [1]. |
| Key Experimental Workflow | The diagram below outlines the experimental workflow and logical relationship of the findings. |
The core principles and recent methodologies in the field can be summarized from the search results:
Based on the methodologies in the search results, the following diagram outlines a general workflow you could adapt to build a model for this compound. This integrates steps from both the CORAL and QSPRpred approaches. [3] [1]
No single source provided a direct comparison of different models for this compound. However, the table below synthesizes information from the search results to compare general QSPR approaches and tools relevant to your task. [3] [4] [1]
| Aspect | Traditional QSPR (e.g., with Dragon) | CORAL Software Approach | QSPRpred Toolkit |
|---|---|---|---|
| Core Methodology | Multivariable linear regression with descriptor selection (e.g., Replacement Method). [4] | Monte Carlo optimization to generate one-variable models using a hybrid optimal descriptor. [3] | Modular Python API supporting a wide range of ML algorithms and featurizers. [1] |
| Molecular Representation | Pre-calculated descriptors (e.g., topological, 3D) from software like Dragon. [4] | SMILES notation and/or Hydrogen-Filled Graph (HFG), combined into a hybrid descriptor. [3] | Multiple options: fingerprints, graph-based descriptors, pre-calculated descriptor sets. [1] |
| Key Advantages | Well-established; can handle large descriptor pools; good interpretability. [4] | High predictive potential reported; uses IIC and CII for robust validation. [3] | High flexibility and reproducibility; models are serialized with preprocessing steps for easy deployment. [1] |
| Example Application | Predicting RI of 1184 fragrance compounds on a Carbowax 20M column. [4] | Predicting RI of 273 pepper VOCs using GC×GC/qMS data. [3] | General-purpose toolkit for bioactivity and property prediction, suitable for various endpoints. [1] |
| Statistical Validation | External test set, cross-validation, Y-randomization. [4] | Multiple random splits into active/passive training, calibration, and validation sets. [3] | Built-in cross-validation, applicability domain analysis, and comprehensive benchmarking. [1] |
Since a direct model comparison is not available, here are steps you can take based on the information found:
While direct information on hexyl crotonate is unavailable, the research details microbial and cellular crotonate metabolism, which may provide helpful context.
The studies provide detailed methodologies that illustrate how crotonate metabolism is investigated.
Table: Key Experimental Methods from Research
| Study System | Primary Objective | Key Methodologies Used |
|---|---|---|
| Purple Phototrophic Bacteria [1] | Identify crotonate as a redox-balancing metabolite. | Batch photoheterotrophic cultivation; metabolite analysis (GC-MS/MS); metaproteomics to track enzyme expression. |
| Human Embryic Stem Cells (hESCs) [2] | Determine role of protein crotonylation in differentiation. | Induced crotonylation with sodium crotonate; RNA-seq; LC-MS/MS for proteomics; enzymatic activity assays; knockdown cells. |
The diagram below summarizes the metabolic pathway through which purple phototrophic bacteria produce and excrete crotonate.
For researchers, enantiomeric excess (ee) is a key metric of stereochemical purity, defined as the absolute difference in mole fractions between two enantiomers in a mixture [1]. A sample with 70% of one enantiomer and 30% of the other has an ee of 40% [1]. The formula is:
The most common and reliable techniques for separating enantiomers and determining ee involve creating a diastereomeric environment, allowing for physical separation [2]. The table below summarizes the core methods.
| Technique | Core Principle | Key Application Notes |
|---|---|---|
| Chiral Chromatography (HPLC/GC) [2] [3] | Uses Chiral Stationary Phase (CSP) or chiral additives in the mobile phase to form transient diastereomeric complexes with different stabilities [2]. | Considered the gold standard; broad applicability for direct separation and quantification [4] [3]. |
| Chiral Probe Labeling + LC-MS [5] | Chiral analytes are chemically derivatized into diastereomers using a chiral probe before reversed-phase LC-MS analysis [5]. | Enhances separation efficiency and detection sensitivity; ideal for trace-level analysis in complex biological matrices [5]. |
| Nuclear Magnetic Resonance (NMR) [4] | Requires a chiral derivatizing agent to convert enantiomers into distinguishable diastereomers for NMR analysis [4]. | Does not require physical separation; effective but needs enantiopure derivatizing agents [4]. |
| Capillary Electrophoresis (CE) [4] | Separates enantiomers based on differential migration in a capillary under an electric field, using chiral selectors in the buffer [4]. | High separation efficiency; requires specialized expertise [4]. |
For chiral HPLC, a systematic screening approach is recommended to develop a robust method efficiently [3]. The workflow below outlines this process.
An emerging nanopore-based technology uses ion-current rectification (ICR) for ee determination [4]. This technique detects changes in current-voltage responses when chiral analytes adsorb onto the wall of a quartz nanopipette in an aprotic solvent [4].
Since a direct guide for this compound is unavailable, I suggest you proceed with these steps:
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